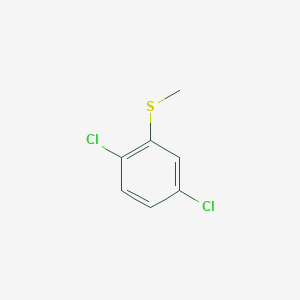

2,5-Dichlorothioanisole

Description

2,5-Dichloro-3-methylthioanisole (C₈H₈Cl₂S, MW: 207.12 g/mol) is a substituted thioanisole derivative featuring chlorine atoms at the 2- and 5-positions and a methylthio (-SCH₃) group at the 3-position of the benzene ring . This compound is utilized in diverse applications, including organic synthesis, fragrance design, agrochemical development, and pharmaceutical research. Its unique substitution pattern confers distinct electronic and steric properties, influencing reactivity and functionality in industrial and academic settings.

Properties

IUPAC Name |

1,4-dichloro-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUFJYUCEJEKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374227 | |

| Record name | 2,5-Dichlorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17733-24-3 | |

| Record name | 1,4-Dichloro-2-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17733-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorothioanisole can be synthesized from 1,4-dichlorobenzene through a series of chemical reactions . One common method involves the reaction of 1,4-dichlorobenzene with sodium methanethiolate in the presence of a suitable solvent. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorothioanisole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alkoxides, and other nucleophiles.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Various substituted thioanisole derivatives.

Scientific Research Applications

2,5-Dichlorothioanisole is used in a variety of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.

Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2,5-Dichlorothioanisole involves its interaction with various molecular targets and pathways. In biochemical research, it is often used to study the effects of thioanisole derivatives on enzyme activity and metabolic processes. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target enzyme .

Comparison with Similar Compounds

3,5-Dichlorothioanisole (C₇H₆Cl₂S)

- Molecular Weight : 193.09 g/mol .

- Substituents : Chlorine at 3- and 5-positions; methylthio group at 1-position.

- Physical Properties : Boiling point 262–263°C, logP 3.72 .

- Applications : Used in agricultural fungicides (e.g., EP-3828177-A1) and liquid crystal sensors (WO-2017087659-A1) .

- Key Differences: The shifted chlorine positions (3,5 vs. 2,5) alter electronic density distribution, reducing steric hindrance compared to 2,5-dichloro-3-methylthioanisole. This enhances its suitability for planar molecular interactions in sensor technologies .

2,5-Dichloroanisole (C₇H₆Cl₂O)

- Molecular Weight : 177.02 g/mol .

- Substituents : Chlorine at 2- and 5-positions; methoxy (-OCH₃) group at 1-position.

- Synthesis: Produced via chlorination of anisole or reaction of 1,3,5-trichlorobenzene with sodium methanolate in DMSO .

- Key Differences : Replacement of -SCH₃ with -OCH₃ lowers molecular weight and logP (predicted ~2.8), increasing hydrophilicity. The methoxy group’s electron-donating nature contrasts with the electron-withdrawing thioether, affecting reaction kinetics in nucleophilic substitutions .

Other Positional Isomers

- 2,6-Dichloroanisole and 3,4-Dichloroanisole (C₇H₆Cl₂O, MW: 177.02 g/mol): Differ in chlorine placement, leading to varied electronic environments. For example, 2,6-dichloroanisole’s symmetrical structure may enhance crystallinity, while 3,4-substitution favors electrophilic aromatic substitution at the 5-position .

Comparative Data Table

Impact of Structural Variations

- Functional Group Effects :

- Thioether (-SCH₃) vs. Methoxy (-OCH₃) : Thioether’s lower electronegativity increases lipophilicity (higher logP), enhancing membrane permeability in bioactive compounds. Methoxy groups improve solubility but reduce stability under acidic conditions .

- Substituent Position :

- 2,5 vs. 3,5 Chlorine Arrangement : 2,5-substitution creates a para-directing effect in electrophilic substitutions, whereas 3,5-substitution leads to meta-directing behavior, altering reaction pathways .

- Steric and Electronic Factors :

- The methylthio group in 2,5-dichloro-3-methylthioanisole introduces steric hindrance, limiting access to the aromatic ring in catalytic reactions compared to less hindered analogs like 3,5-dichlorothioanisole .

Biological Activity

2,5-Dichlorothioanisole (2,5-DCTA) is an organosulfur compound that has garnered attention in various fields, including pharmacology and toxicology, due to its biological activity. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2,5-DCTA is characterized by the presence of two chlorine atoms located at the 2nd and 5th positions of the thioanisole structure. Its molecular formula is , and it has a molar mass of approximately 221.13 g/mol. The compound typically appears as a colorless to pale yellow liquid with a density of 1.349 g/mL at 25°C.

Antimicrobial Properties

Research indicates that 2,5-DCTA exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic processes. A comparative study highlights its potency against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Enzyme Induction

2,5-DCTA has been studied for its role in the induction of hepatic microsomal drug-metabolizing enzymes . It enhances the activity of cytochrome P-450 enzymes, which are crucial for the metabolism of xenobiotics. This induction can lead to increased clearance rates of certain drugs and potential alterations in therapeutic efficacy.

The mechanism by which 2,5-DCTA exerts its biological effects involves several pathways:

- Cytochrome P-450 Modulation : The compound increases the concentration of cytochrome P-450 enzymes, particularly affecting aminopyrine N-demethylase activity. This modulation can influence the metabolism of various pharmaceuticals and environmental chemicals.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that 2,5-DCTA may induce oxidative stress in target cells, leading to cellular damage and apoptosis in sensitive bacterial strains.

Case Studies

Several case studies have explored the implications of 2,5-DCTA's biological activity in different contexts:

- Toxicological Assessments : In animal models, exposure to high concentrations of 2,5-DCTA has been linked to liver enzyme alterations and oxidative stress markers. These findings underscore the need for careful evaluation in therapeutic applications.

- Pharmacological Applications : A study examined the potential use of 2,5-DCTA as an adjunct therapy in treating infections caused by antibiotic-resistant bacteria. Results indicated that when combined with conventional antibiotics, it enhanced their efficacy against resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.